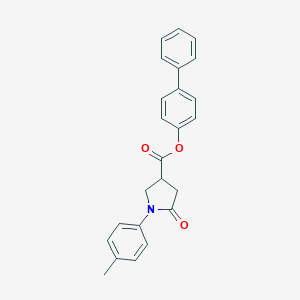
Biphenyl-4-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, commonly known as BMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMPC belongs to the class of pyrrolidine carboxylates and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of BMPC is not fully understood. However, it has been proposed that BMPC exerts its therapeutic effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and oxidative stress. BMPC has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects
BMPC has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various animal models of inflammation. Additionally, BMPC has been shown to reduce oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in animal models of oxidative stress. BMPC has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BMPC has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, BMPC has been shown to exhibit low toxicity in animal models, making it a suitable candidate for further preclinical studies. However, the limitations of BMPC include its limited solubility in water and its potential to undergo metabolic degradation in vivo, which may affect its therapeutic efficacy.
Orientations Futures
For research on BMPC include further preclinical studies, clinical trials, and the development of novel formulations.
Méthodes De Synthèse
The synthesis of BMPC involves the reaction of 4-methylbenzaldehyde with pyrrolidine-3-carboxylic acid, followed by the reaction of the resulting product with biphenyl-4-carbaldehyde. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method of BMPC is a relatively simple process and has been optimized for large-scale production.
Applications De Recherche Scientifique
BMPC has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. BMPC has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in various animal models of inflammation. Additionally, BMPC has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C24H21NO3 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(4-phenylphenyl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO3/c1-17-7-11-21(12-8-17)25-16-20(15-23(25)26)24(27)28-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,20H,15-16H2,1H3 |
Clé InChI |
NHHOOERHQVONLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270936.png)
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270937.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270938.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)

![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)